molecular formula C20H20N4O4S B13376963 3-(3,4-Dimethoxybenzyl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,4-Dimethoxybenzyl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13376963
M. Wt: 412.5 g/mol
InChI Key: VJRIHBLOIDZNJL-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzyl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo-thiadiazole core substituted with two aromatic moieties: a 3,4-dimethoxybenzyl group at position 3 and a 2,4-dimethoxyphenyl group at position 4. The dimethoxy substituents enhance lipophilicity and electronic effects, which are critical for modulating pharmacological activity and molecular interactions .

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

6-(2,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H20N4O4S/c1-25-13-6-7-14(16(11-13)27-3)19-23-24-18(21-22-20(24)29-19)10-12-5-8-15(26-2)17(9-12)28-4/h5-9,11H,10H2,1-4H3

InChI Key

VJRIHBLOIDZNJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis typically follows a multi-step process involving:

Stepwise Reaction Details

  • Synthesis of 4-Amino-1,2,4-triazole-3-thiol Derivative:

    • Starting from hydrazine derivatives and appropriate esters or acid hydrazides, hydrazinolysis and subsequent reactions with carbon disulfide or ammonium thiocyanate yield the triazole-3-thiol intermediate.
    • For example, cyclocondensation of a dicarbonyl ester with phenyl hydrazine, followed by hydrazinolysis, leads to hydrazide intermediates which then react with carbon disulfide to form the triazole-thiol core substituted with the 3,4-dimethoxybenzyl group.
  • Cyclization to Form the Triazolothiadiazole Core:

    • The key step involves reacting the triazole-3-thiol intermediate with substituted benzoic acids (e.g., 2,4-dimethoxybenzoic acid) in phosphorus oxychloride.
    • This reaction proceeds via cyclodehydration, where POCl₃ activates the carboxyl group facilitating nucleophilic attack by the thiol and amino groups on the triazole ring, resulting in ring closure and formation of the fused heterocycle.
    • Typical reaction conditions include refluxing the mixture for 6–8 hours under anhydrous conditions, followed by quenching with aqueous base (NaHCO₃ or NaOH) to neutralize excess acid and isolate the product.

Alternative Synthetic Approaches

  • Use of Thiosemicarbazide and Schiff Base Intermediates:

    • Another approach involves condensation of 3,4-dimethoxybenzylamine with substituted aromatic aldehydes to form Schiff bases.
    • These intermediates react with thiosemicarbazide under reflux to yield the triazolothiadiazole ring system after cyclization.
  • Microwave-Assisted Synthesis:

    • Microwave irradiation has been employed to accelerate cyclization reactions, reducing reaction times and improving yields in the synthesis of related triazolothiadiazole derivatives.

Reaction Conditions and Optimization

Step Reagents & Conditions Yield (%) Notes
Formation of triazole-3-thiol intermediate Hydrazinolysis of ester/hydrazide, reaction with CS2 or NH4SCN 70–85 Requires controlled temperature and inert atmosphere
Cyclization with substituted benzoic acid Reflux in POCl₃ for 6–8 h, 1:1.1 molar ratio 65–75 Anhydrous conditions critical; neutralization with NaHCO₃
Purification Recrystallization from ethanol or ethanol/water - High purity essential for biological testing

Mechanistic Insights

  • The cyclization involves nucleophilic attack of the thiol sulfur and amino nitrogen on the activated carboxyl carbon of the benzoic acid derivative.
  • The formation of the fused heterocyclic ring is facilitated by the electrophilic nature of the phosphorus oxychloride-activated carboxyl group.
  • Steric and electronic effects of the methoxy substituents influence the reaction rate and regioselectivity.

Analytical and Research Findings

  • Spectroscopic characterization (NMR, IR, MS) confirms the formation of the triazolothiadiazole core and substitution pattern.
  • Crystallographic studies of analogues reveal planar fused ring systems with substituents oriented to minimize steric hindrance.
  • Biological screening indicates that such compounds exhibit promising anticancer, antimicrobial, and anti-inflammatory activities, attributed to the fused heterocyclic system and electron-rich methoxy substituents.

Summary Table of Preparation Methods

Preparation Step Starting Materials Key Reagents Conditions Yield (%) References
Synthesis of triazole-3-thiol intermediate Hydrazide derivatives, carbon disulfide Hydrazine hydrate, CS2 Reflux, inert atmosphere 70–85
Cyclization to triazolothiadiazole Triazole-3-thiol, 2,4-dimethoxybenzoic acid Phosphorus oxychloride (POCl3) Reflux 6–8 h, anhydrous 65–75
Alternative via Schiff base 3,4-Dimethoxybenzylamine, aromatic aldehyde, thiosemicarbazide Reflux in ethanol 4–6 h 60–70
Microwave-assisted cyclization Same as above Microwave irradiation Minutes to 1 h Improved yields, shorter time

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzyl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dimethylformamide or dichloromethane, and catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs with different functional groups.

Scientific Research Applications

3-(3,4-Dimethoxybenzyl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxybenzyl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity, bind to receptor sites, or intercalate into DNA, leading to various biological effects. The presence of methoxy groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo-thiadiazole scaffold is highly versatile, with substituent variations significantly influencing physical, chemical, and pharmacological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Triazolo-Thiadiazole Derivatives

Compound Name / ID Substituents (Position 3 and 6) Melting Point (°C) Yield (%) Key Pharmacological Activities Synthesis Method Key References
Target Compound 3-(3,4-Dimethoxybenzyl), 6-(2,4-dimethoxyphenyl) - - - Phosphorylation (POCl₃, reflux)
14a () 3-(3,4-Dimethoxyphenyl), 6-(2-amino-3,5-dibromophenyl) 242–246 46 Not specified POCl₃-mediated cyclization
15a () 3-(3,4-Dimethoxyphenyl), 6-(2-nitro-4-methylphenyl) 194–196 65 Anticancer potential (implied by structural analogs) POCl₃-mediated cyclization
20a () 3-(3,4-Dimethoxyphenyl), 6-(N-methyl-pyrrolyl) 184 57 Enhanced lipophilicity for CNS penetration POCl₃-mediated cyclization
7c () N-(2,4-Dimethylphenyl), 6-(4-nitrophenyl) 176 77 TNF-α inhibition (IC₅₀: 3.2 µM) Condensation with POCl₃
15 () 3-(Diphenylmethyl), 6-(4-chlorophenyl) - - Reduced gastrointestinal toxicity Multi-step cyclization
3g () 3-(5'-Fluoro-2'-methoxybiphenyl), 6-(substituted) - 71 Anticancer (IC₅₀: 8.5 µM), antibacterial (MIC: 3.13 mg/L) Microwave-assisted synthesis

Key Observations:

Substituent Effects on Bioactivity :

  • Methoxy groups (e.g., in 14a, 15a, 20a) improve solubility and interaction with hydrophobic enzyme pockets, as seen in COX-2 inhibition .
  • Nitro groups (e.g., 7c, 15a) enhance electron-withdrawing effects, correlating with TNF-α and PDE4 inhibitory activity .
  • Halogenated substituents (e.g., 15 in ) improve metabolic stability and selectivity for targets like cholinesterase .

Synthetic Efficiency :

  • Conventional methods using POCl₃ and reflux (e.g., ) yield 43–77% of products .
  • Microwave-assisted synthesis () achieves higher yields (71–80%) with reduced reaction times, highlighting a scalable advantage .

Thermal Stability :

  • Melting points vary widely (162–260°C), with higher values observed in dibromo- and nitro-substituted derivatives (e.g., 14a: 242–246°C), likely due to stronger intermolecular interactions .

Research Findings and Pharmacological Insights

Antimicrobial Activity :

  • Analogs like 3g () and 3h () exhibit potent activity against Staphylococcus aureus (MIC: 3.13–6.25 mg/L), comparable to chloramycin .
  • Methoxy groups may disrupt bacterial membrane integrity via hydrophobic interactions .

Enzyme Inhibition :

  • PDE4 inhibitors (e.g., compound 10 in ) show >100-fold selectivity over other PDE isoforms, attributed to the catechol diether moiety .
  • COX-1/2 inhibition () is modulated by adamantyl/phenyl substituents, which stabilize enzyme-ligand complexes via van der Waals interactions .

Anticancer Potential: Fluorinated analogs (e.g., 3g in ) demonstrate cytotoxicity against HeLa cells (IC₅₀: 8.5 µM) via apoptosis induction .

Biological Activity

3-(3,4-Dimethoxybenzyl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activities associated with this specific compound, supported by relevant research findings and data.

  • Molecular Formula : C20H20N4O4S
  • Molar Mass : 412.46 g/mol
  • CAS Number : 947905-30-8

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole exhibit varying degrees of antibacterial and antifungal activities. For instance:

  • A study evaluated several 1,3,4-thiadiazole derivatives for their antimicrobial properties. The results indicated that certain compounds exhibited stronger activity against E. coli and P. aeruginosa than standard antibiotics like Gentamicin and Ampicillin .
  • The introduction of specific substituents on the thiadiazole ring can enhance its antimicrobial efficacy. For example, compounds with benzyl or substituted benzyl moieties showed increased antifungal activity compared to their unsubstituted counterparts .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been a focal point in recent studies:

  • A study investigated the cytotoxic effects of various triazolethione derivatives on human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as chemotherapeutic agents .
  • Specific structural modifications in the triazole ring have been linked to enhanced anticancer activity. For instance, one compound demonstrated potent inhibition of cell proliferation in multiple cancer cell lines while also inducing apoptosis .

Anti-inflammatory Activity

Thiadiazole derivatives have also shown promise in modulating inflammatory responses:

  • Research indicates that some compounds can inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α in vitro. This effect suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityFindings
Various 1,3,4-thiadiazolesAntimicrobialEnhanced activity against E. coli and P. aeruginosa compared to standard drugs
Triazolethione derivativesAnticancerSignificant cytotoxicity against MCF-7 and Bel-7402 cells
Selected thiadiazolesAnti-inflammatoryInhibition of IL-6 and TNF-α production

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiadiazole derivatives:

  • Modifications at the benzyl position and variations in substituents on the thiadiazole ring can significantly influence biological activity.
  • The presence of electron-donating groups (like methoxy) has been shown to enhance the lipophilicity and bioavailability of these compounds, potentially leading to improved therapeutic outcomes.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield RangeKey References
CyclizationPOCl₃, reflux (6–16 h)49–65%
Substituent CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O60–75%
PurificationEthanol-DMF recrystallization>95% purity

Basic: Which analytical techniques are critical for confirming structural integrity?

Answer:
A combination of spectral and crystallographic methods is essential:

  • 1H/13C NMR : Assign methoxy (δ 3.70–3.85 ppm) and aromatic protons (δ 6.80–7.50 ppm) to verify substituent positions .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–S: 1.74–1.78 Å) and dihedral angles between fused rings (e.g., 74–85°) .
  • HPLC : Validates purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve discrepancies in reaction yields during synthesis?

Answer:
Yield variations often arise from:

  • Catalyst Efficiency : Optimize Pd catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) to balance cost and activity .
  • Reaction Monitoring : Use TLC or in-situ IR to detect intermediate formation and adjust reflux times (4–16 h) .
  • Impurity Profiling : LC-MS to identify side products (e.g., uncyclized intermediates) and refine quenching protocols .

Advanced: What computational approaches predict biological target interactions?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes like 14-α-demethylase (PDB: 3LD6). Key interactions include π-π stacking with aromatic residues and hydrogen bonding to methoxy groups .
  • QSAR Modeling : Correlates substituent electronegativity (e.g., methoxy vs. bromo) with antifungal activity (R² = 0.82 in training sets) .

Q. Table 2: Docking Scores for Analogues

CompoundTarget (PDB)Binding Energy (kcal/mol)Reference
Analog A3LD6-9.2
Analog BCOX-2 (5KIR)-8.7

Advanced: How to address contradictory bioactivity data in assays?

Answer:
Contradictions may stem from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) and include controls like fluconazole for antifungal assays .
  • Solubility Effects : Use DMSO stocks ≤0.1% to avoid solvent interference in cell-based assays .
  • Metabolic Stability : Assess liver microsome degradation to differentiate intrinsic vs. metabolism-dependent activity .

Basic: What key physicochemical properties affect solubility?

Answer:

  • LogP : Predicted ~3.5 (Schrödinger QikProp), indicating moderate lipophilicity.
  • Hydrogen Bonding : Methoxy groups reduce aqueous solubility but enhance membrane permeability .
  • Crystal Packing : Weak C–H⋯π interactions in the solid state lower dissolution rates .

Advanced: Strategies to enhance bioactivity via substituent modification?

Answer:

  • Electron-Withdrawing Groups : Introduce halogens (e.g., Cl) at the 3-position to improve COX-2 inhibition (IC₅₀: 0.25 µM vs. 1.2 µM for methoxy) .
  • Bulkier Substituents : Adamantyl groups at the 6-position increase hydrophobic interactions in kinase binding pockets (ΔG = -10.1 kcal/mol) .

Advanced: How to validate target engagement in enzyme assays?

Answer:

  • SPR Spectroscopy : Measure binding kinetics (ka/kd) to immobilized 14-α-demethylase .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in fungal lysates after compound treatment .
  • Mutagenesis Studies : Replace key residues (e.g., Y132 in 3LD6) to disrupt binding and validate specificity .

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